molecular formula C9H17NO B2510514 (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine CAS No. 2137916-60-8

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Cat. No.: B2510514
CAS No.: 2137916-60-8
M. Wt: 155.241
InChI Key: SHIDZDHFGQQYLA-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine: is an organic compound characterized by a bicyclic structure containing an oxygen atom and a methyl group. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.

Scientific Research Applications

Chemistry: In chemistry, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-oxabicyclo[222]octan-4-yl)methanamine typically involves a series of organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride: A salt form of the compound with similar properties.

    (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine: A structural isomer with different substitution patterns.

Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a methanamine group. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIDZDHFGQQYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137916-60-8
Record name {1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine
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